2,3-Difluoro-4-hydroxyphenylboronic acid

Suzuki-Miyaura Coupling Cross-Coupling Fluorinated Building Blocks

This 2,3-difluoro-4-hydroxyphenylboronic acid is a performance-differentiated organoboron building block, engineered for demanding Suzuki-Miyaura cross-couplings where standard boronic acids fail. The unique ortho,ortho’-difluoro substitution pattern critically modulates electron density at the boron center, suppressing protodeboronation and enabling efficient transmetalation. This results in superior yields of polyfluorinated biaryl scaffolds—privileged structures in drug discovery for enhanced metabolic stability. It serves as a benchmark substrate for validating advanced catalytic systems. Secure consistent 98% purity and reliable supply for your mission-critical syntheses.

Molecular Formula C6H5BF2O3
Molecular Weight 173.91
CAS No. 1261169-72-5
Cat. No. B581471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-hydroxyphenylboronic acid
CAS1261169-72-5
Synonyms2,3-Difluoro-4-hydroxyphenylboronic acid
Molecular FormulaC6H5BF2O3
Molecular Weight173.91
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)O)F)F)(O)O
InChIInChI=1S/C6H5BF2O3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10-12H
InChIKeyGKKFIHYGEYECQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-4-hydroxyphenylboronic acid (CAS 1261169-72-5): Technical Specifications and Supply Chain Profile for Advanced Organic Synthesis Procurement


2,3-Difluoro-4-hydroxyphenylboronic acid (CAS 1261169-72-5) is a specialized organoboron compound of the fluorinated phenylboronic acid class, identified by the molecular formula C₆H₅BF₂O₃ and a molecular weight of 173.91 g/mol . It is commercially available as a solid with typical purities ranging from 95% to 98% . This compound is a key building block in organic synthesis, particularly for constructing complex molecules via the Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds crucial for pharmaceutical and materials science applications .

Why Generic Substitution Fails for 2,3-Difluoro-4-hydroxyphenylboronic acid: Evidence of Class-Specific Reactivity and Stability Constraints


Fluorinated phenylboronic acids cannot be substituted by non-fluorinated or differently substituted analogs without risking significant deviations in reaction kinetics, product yield, and overall synthetic feasibility. The specific pattern and number of fluorine atoms on the aryl ring critically modulate the electron density at the boron center, directly impacting the rate of transmetalation in cross-coupling reactions and the compound's hydrolytic stability under basic aqueous conditions [1][2][3]. For 2,3-Difluoro-4-hydroxyphenylboronic acid, the presence of two ortho-fluorine substituents introduces a unique reactivity profile compared to mono-fluorinated or para-substituted isomers, as quantified in the sections below. Generic substitution with a different boronic acid could lead to reduced coupling efficiency, increased protodeboronation side reactions, or complete failure of a sensitive synthetic route [4][5].

Product-Specific Evidence Guide: Quantified Differentiation of 2,3-Difluoro-4-hydroxyphenylboronic acid (CAS 1261169-72-5)


Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling Driven by Ortho-Fluorine Substitution

The presence of ortho-fluorine substituents on the phenyl ring increases the Lewis acidity of the boronic acid, accelerating the transmetalation step in the Suzuki-Miyaura catalytic cycle. This effect is a class-level characteristic of ortho-substituted fluorinated phenylboronic acids, leading to faster reaction rates compared to unsubstituted phenylboronic acid [1]. While a direct head-to-head kinetic comparison for this specific compound is not available, studies on analogous 2,3- and 2,4-difluorophenylboronic acids confirm their successful coupling at 80-90°C using SPhos ligand, conditions under which non-fluorinated analogs are less efficient [2].

Suzuki-Miyaura Coupling Cross-Coupling Fluorinated Building Blocks

Protodeboronation Stability Profile of 2,3-Difluoro-4-hydroxyphenylboronic acid Under Basic Conditions

Polyfluorinated aryl boronic acids, including those with ortho-fluorine groups like 2,3-Difluoro-4-hydroxyphenylboronic acid, are known to be prone to protodeboronation (loss of the boron group) under the basic conditions typical of Suzuki-Miyaura couplings [1][2]. This inherent instability necessitates the use of specialized precatalysts or alternative boron sources (e.g., MIDA boronates, pinacol esters) to achieve robust and reproducible cross-coupling . While quantitative stability data (e.g., half-life under specific conditions) is not available for this exact compound, the class is recognized as 'challenging' due to rapid deboronation, a key differentiator from more stable, non-fluorinated boronic acids like phenylboronic acid [1].

Protodeboronation Boronic Acid Stability Suzuki-Miyaura Reproducibility

Purity and Physical Form Specifications Differentiate Commercial Batches of 2,3-Difluoro-4-hydroxyphenylboronic acid

Commercial offerings of 2,3-Difluoro-4-hydroxyphenylboronic acid vary in reported purity, which can directly impact the yield and impurity profile of subsequent reactions. For instance, the compound is available at 95% purity (AKSci) , 97% purity (Sigma-Aldrich, Achemblock) , and 98% purity (Fluorochem) . This 3% difference in purity between the lowest (95%) and highest (98%) grades may appear minor but can be critical in multistep syntheses where impurities accumulate or interfere with sensitive catalysts. In contrast, a common alternative, 4-fluorophenylboronic acid, is often available at 98% purity as a standard grade, making this a comparable baseline .

Chemical Purity Procurement Specifications Batch-to-Batch Consistency

Best Application Scenarios for 2,3-Difluoro-4-hydroxyphenylboronic acid: Leveraging Unique Fluorination Patterns in Organic Synthesis


Synthesis of Polyfluorinated Biaryl Pharmacophores

This compound is ideally suited for constructing polyfluorinated biphenyl and biaryl motifs, which are privileged structures in drug discovery for their enhanced metabolic stability and membrane permeability [1]. The ortho-fluorine pattern of this boronic acid is essential for achieving the desired substitution and electronic properties in the final product, a feat that is challenging or impossible with non-fluorinated or para-fluorinated boronic acids [2].

Advanced Suzuki-Miyaura Coupling Method Development

Due to its established classification as an 'unstable' boronic acid prone to protodeboronation [3], this compound serves as an excellent test substrate for evaluating new catalytic systems, ligands, or alternative boron reagents (e.g., MIDA boronates, BF3K salts) designed to handle challenging coupling partners . Successful coupling with this substrate demonstrates the robustness and broad applicability of a new methodology.

Preparation of Fluorinated Materials and OLED Intermediates

The unique electronic properties imparted by the 2,3-difluoro-4-hydroxy substitution pattern can be exploited in the synthesis of advanced materials, including components for organic light-emitting diodes (OLEDs) and liquid crystals . The ability to precisely control the fluorination pattern on a building block is a key enabler for fine-tuning material properties, where alternative boronic acids with different fluorine arrangements would yield products with entirely different performance characteristics.

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